ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid
Description
Ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid is a compound that combines the structural features of azetidine and benzenesulfonic acid Azetidine is a four-membered nitrogen-containing heterocycle, while benzenesulfonic acid is an aromatic sulfonic acid
Properties
Molecular Formula |
C14H21NO5S |
|---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H13NO2.C7H8O3S/c1-2-10-7(9)3-6-4-8-5-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
KUCSYUMKGBCLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CNC1.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(azetidin-3-yl)acetate typically involves the formation of the azetidine ring followed by esterification. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(azetidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the azetidine ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine derivatives with modified functional groups.
Scientific Research Applications
Ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid involves its interaction with molecular targets through its azetidine and benzenesulfonic acid moieties. The azetidine ring can participate in hydrogen bonding and other interactions with biological molecules, while the benzenesulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 2-(azetidin-3-yl)acetate: Similar structure but with a methyl ester group instead of ethyl.
Ethyl 2-(oxetan-3-yl)acetate: Contains an oxetane ring instead of azetidine.
4-Methylbenzenesulfonic acid: Lacks the azetidine and ester functionalities.
Uniqueness: Ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid is unique due to the combination of the azetidine ring and the benzenesulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
